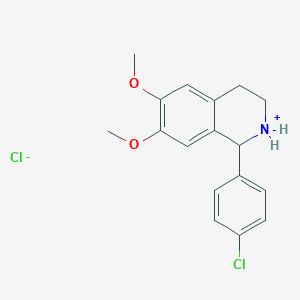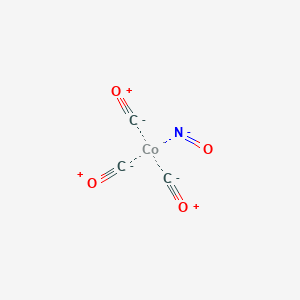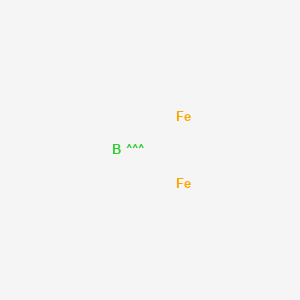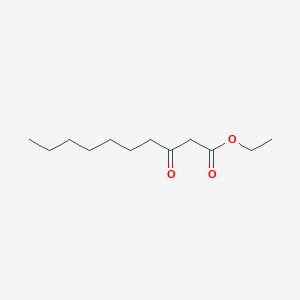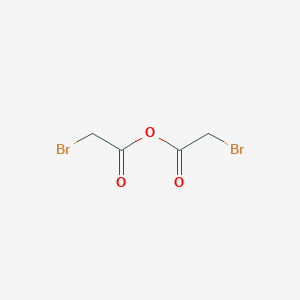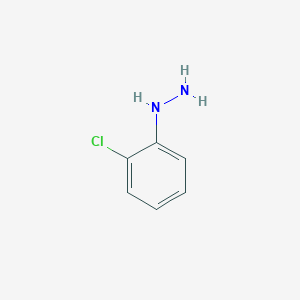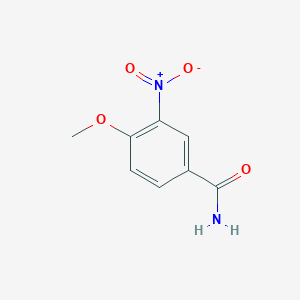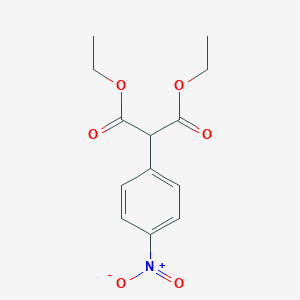
Diethyl-2-(4-Nitrophenyl)malonat
Übersicht
Beschreibung
Ginkgotoxin, auch bekannt als 4’-O-Methylpyridoxin, ist ein Neurotoxin, das natürlich in den Samen und Blättern des Ginkgo biloba Baumes vorkommt. Strukturell verwandt mit Vitamin B6 (Pyridoxin), ist Ginkgotoxin ein Antivitamin, das epileptische Anfälle auslösen kann. Es wurde in der traditionellen Medizin für verschiedene Zwecke verwendet, darunter die Verbesserung des Gedächtnisses, des Gehirnstoffswechsels und der Durchblutung sowie die Behandlung neuronaler Störungen .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ginkgotoxin kann durch eine regioselektive 4’-O-Alkylierung und 4’-O-Chlorierung von 3,5’-O-Dibenzylpyridoxin synthetisiert werden. Der Schlüsselzwischenprodukt, O-Dibenzylpyridoxin, wird in vier Schritten mit einer angemessenen Ausbeute hergestellt. Dieser synthetische Weg ermöglicht die bequeme und vielseitige Herstellung von diversifizierten 4’-substituierten Pyridoxinderivaten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Ginkgotoxin beinhaltet typischerweise die Extraktion der Verbindung aus Ginkgo biloba Samen und Blättern. Die Samen werden oft gekocht oder geröstet, um die Toxizität von Ginkgotoxin zu reduzieren, indem es in Wasser gelöst wird. Der Gehalt an Ginkgotoxin kann durch die Lagerung der Samen bei niedrigen Temperaturen weiter reduziert werden .
Wissenschaftliche Forschungsanwendungen
Ginkgotoxin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Pyridoxinderivaten zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die neuronale Aktivität und seine potenzielle Rolle bei der Auslösung epileptischer Anfälle.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung neuronaler Störungen und der Verbesserung der kognitiven Funktionen untersucht.
Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und Phytopharmaka aus Ginkgo biloba verwendet
5. Wirkmechanismus
Ginkgotoxin übt seine Wirkung aus, indem es die Aktivität der Pyridoxalkinase, ein Enzym, das am Stoffwechsel von Vitamin B6 beteiligt ist, stört. Durch die Hemmung der Pyridoxalkinase stört Ginkgotoxin die Synthese von Pyridoxal-5’-phosphat, einem Kofaktor, der für die Funktion verschiedener Enzyme im Gehirn essentiell ist. Diese Störung kann zu neuronaler Erregbarkeit und der Auslösung epileptischer Anfälle führen .
Ähnliche Verbindungen:
Pyridoxin (Vitamin B6): Strukturell ähnlich wie Ginkgotoxin, fungiert jedoch als Vitamin und nicht als Neurotoxin.
Pyridoxal: Eine weitere Form von Vitamin B6, die an verschiedenen biochemischen Aktivitäten beteiligt ist.
Pyridoxamin: Eine Form von Vitamin B6, die ebenfalls eine Rolle in biochemischen Prozessen spielt.
Einzigartigkeit von Ginkgotoxin: Ginkgotoxin ist aufgrund seiner Antivitamineigenschaften und seiner Fähigkeit, epileptische Anfälle auszulösen, einzigartig. Im Gegensatz zu anderen Formen von Vitamin B6 wirkt Ginkgotoxin als Neurotoxin und wurde in der traditionellen Medizin wegen seiner verschiedenen therapeutischen Wirkungen verwendet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ginkgotoxin can be synthesized through a regioselective 4’-O-alkylation and 4’-O-chlorination of 3,5’-O-dibenzylpyridoxine. The key intermediate, O-dibenzylpyridoxine, is prepared in four steps with a reasonable yield. This synthetic route enables the convenient and versatile preparation of diversified 4’-substituted pyridoxine derivatives .
Industrial Production Methods: Industrial production of ginkgotoxin typically involves the extraction of the compound from Ginkgo biloba seeds and leaves. The seeds are often boiled or roasted to reduce the toxicity of ginkgotoxin by dissolving it into water. The content of ginkgotoxin can be further reduced by storing the seeds at low temperatures .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ginkgotoxin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Ginkgotoxin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen von Ginkgotoxin modifizieren.
Substitution: Substitutionsreaktionen, wie 4’-O-Alkylierung und 4’-O-Chlorierung, werden häufig bei der Synthese von Ginkgotoxinderivaten verwendet.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Chlorierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene 4’-substituierte Pyridoxinderivate, die vielfältige biologische Aktivitäten aufweisen .
Wirkmechanismus
Ginkgotoxin exerts its effects by interfering with the activity of pyridoxal kinase, an enzyme involved in the metabolism of vitamin B6. By inhibiting pyridoxal kinase, ginkgotoxin disrupts the synthesis of pyridoxal 5’-phosphate, a cofactor essential for the function of various enzymes in the brain. This disruption can lead to neuronal excitability and the induction of epileptic seizures .
Vergleich Mit ähnlichen Verbindungen
Pyridoxine (Vitamin B6): Structurally similar to ginkgotoxin but functions as a vitamin rather than a neurotoxin.
Pyridoxal: Another form of vitamin B6 involved in various biochemical activities.
Pyridoxamine: A form of vitamin B6 that also plays a role in biochemical processes.
Uniqueness of Ginkgotoxin: Ginkgotoxin is unique due to its antivitamin properties and its ability to induce epileptic seizures. Unlike other forms of vitamin B6, ginkgotoxin acts as a neurotoxin and has been used in traditional medicine for its various therapeutic effects .
Eigenschaften
IUPAC Name |
diethyl 2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDYQVTRGDDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446566 | |
| Record name | Diethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10565-13-6 | |
| Record name | Diethyl 2-(4-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of Diethyl 2-(4-nitrophenyl)malonate as revealed by the study?
A1: The study reveals that Diethyl 2-(4-nitrophenyl)malonate molecules arrange themselves into a chain-like structure through hydrogen bonding. Specifically, two C—H⋯O hydrogen bonds link the molecules, forming a repeating pattern of rings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

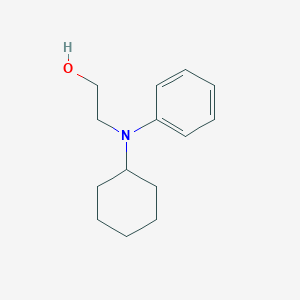
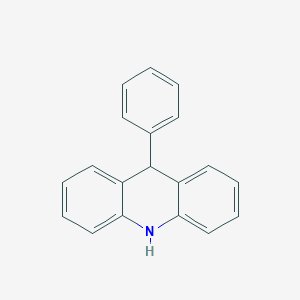
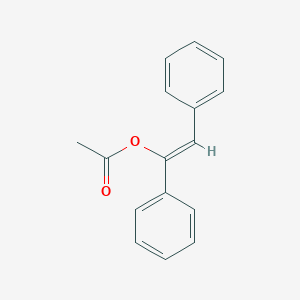
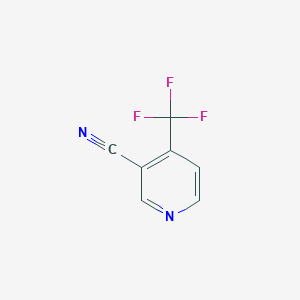
![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
